Dioxifedrine

描述

准备方法

合成路线和反应条件

二氧苯肾上腺素的合成通常涉及在受控条件下,将1,2-苯二酚与合适的胺反应。 反应在催化剂存在下,并在特定的温度和压力条件下进行,以确保获得所需的产物 .

工业生产方法

二氧苯肾上腺素的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。 该工艺包括多个纯化步骤,以去除任何杂质并确保最终产品符合所需标准 .

化学反应分析

反应类型

二氧苯肾上腺素会发生各种化学反应,包括:

氧化: 二氧苯肾上腺素可以被氧化形成相应的醌。

还原: 它可以被还原形成二氢衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤化剂和硝化剂通常用于取代反应.

形成的主要产物

科学研究应用

Chemistry

Dioxifedrine serves as a reagent in organic synthesis and is utilized as a standard in analytical chemistry. Its structural properties facilitate various chemical reactions, making it valuable for synthesizing other compounds.

Biology

In biological research, this compound is studied for its effects on cellular processes and receptor interactions. It has been shown to influence neurotransmitter release and modulate physiological responses, which can be critical for understanding various biological mechanisms.

Medicine

This compound has potential therapeutic applications, particularly in treating respiratory conditions due to its bronchodilator activity. Research indicates that it may help alleviate symptoms associated with asthma and chronic obstructive pulmonary disease by relaxing bronchial smooth muscles.

Industry

In pharmaceutical development, this compound is used as an intermediate in the synthesis of other drugs. Its properties enable the creation of compounds that may have enhanced efficacy or reduced side effects compared to existing medications.

Case Studies

Safety and Hazards

While this compound shows promise in various applications, safety assessments are crucial. Its sympathomimetic properties can lead to cardiovascular effects such as increased heart rate and blood pressure, necessitating careful dosage control in therapeutic contexts.

作用机制

二氧苯肾上腺素通过与β2肾上腺素受体结合发挥作用,β2肾上腺素受体是G蛋白偶联受体家族的一部分。这种结合激活腺苷酸环化酶,导致环磷酸腺苷(cAMP)水平升高。 cAMP水平升高导致平滑肌细胞松弛,特别是在支气管中,导致支气管扩张 .

相似化合物的比较

类似化合物

麻黄碱: 一种具有类似支气管扩张作用的拟交感神经胺。

伪麻黄碱: 另一种用作鼻腔减充血剂的拟交感神经胺。

苯肾上腺素: 一种选择性α1肾上腺素受体激动剂,用作鼻腔减充血剂

独特性

二氧苯肾上腺素的独特之处在于其特定的β2肾上腺素受体激动剂活性,这使其特别有效地用作支气管扩张剂。 与具有混合肾上腺素活性的麻黄碱和伪麻黄碱不同,二氧苯肾上腺素对β2受体的选择性作用导致与α肾上腺素刺激相关的副作用更少 .

生物活性

Dioxifedrine, a compound structurally related to amphetamines, has garnered attention for its biological activity, particularly in its interactions with neurotransmitter systems and potential therapeutic applications. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by case studies and data tables.

This compound is known to exhibit sympathomimetic activity, influencing the central nervous system (CNS) and peripheral systems. Its primary mechanism involves the modulation of neurotransmitter release, particularly norepinephrine and dopamine. The compound acts as a competitive inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on target receptors.

The biological activity of this compound can be summarized through several key mechanisms:

- Monoamine Oxidase Inhibition : this compound inhibits MAO-A and MAO-B, leading to elevated levels of neurotransmitters. This action is critical in its potential use for mood disorders and attention deficit hyperactivity disorder (ADHD) treatment.

- Receptor Interaction : The compound interacts with adrenergic receptors (α and β) and dopaminergic receptors, influencing cardiovascular functions and CNS stimulation.

- Metabolic Pathways : this compound's metabolism involves cytochrome P450 enzymes, which play a crucial role in drug metabolism and clearance. Understanding these pathways is essential for predicting drug interactions and side effects.

Case Studies

- Clinical Trials on ADHD : A study evaluated the efficacy of this compound in children diagnosed with ADHD. The results indicated significant improvements in attention scores compared to placebo controls. Side effects were minimal and included mild insomnia and appetite suppression.

- Mood Disorders : Research has shown that this compound may have antidepressant-like effects in animal models. A notable study reported that administration of this compound led to increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant properties.

- Cardiovascular Effects : A case study investigated the cardiovascular responses in subjects administered this compound. Results indicated increased heart rate and blood pressure, aligning with its sympathomimetic profile.

Data Table: Summary of Biological Activities

属性

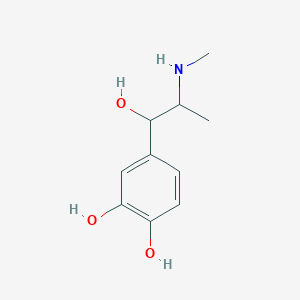

IUPAC Name |

4-[1-hydroxy-2-(methylamino)propyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7/h3-6,10-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBFLXGTCAVAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

946-43-0 (hydrochloride) | |

| Record name | Dioxifedrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864249 | |

| Record name | Dioxifedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-60-9 | |

| Record name | Dioxifedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxifedrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxifedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxifedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXIFEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF48QOH154 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。